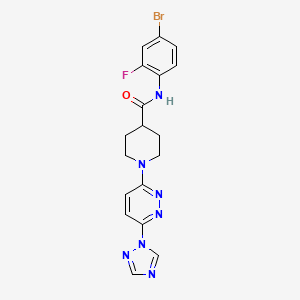

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide

Description

This compound features a pyridazine-triazole heterocyclic core linked to a piperidine-4-carboxamide scaffold, with a 4-bromo-2-fluorophenyl substituent.

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFN7O/c19-13-1-2-15(14(20)9-13)23-18(28)12-5-7-26(8-6-12)16-3-4-17(25-24-16)27-11-21-10-22-27/h1-4,9-12H,5-8H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIDSALKMXBXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Br)F)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Construction of the Pyridazine Ring: This step often involves the reaction of hydrazine with a suitable dicarbonyl compound, followed by cyclization.

Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with a piperidine derivative.

Final Coupling: The final step involves coupling the triazole-pyridazine intermediate with the piperidine derivative, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated phenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.

Material Science: It may be explored for its properties in the development of new materials with specific electronic or photonic properties.

Biology and Medicine:

Antimicrobial Agents: Due to its heterocyclic structure, the compound may exhibit antimicrobial activity against various pathogens.

Pharmacology: It could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry:

Agriculture: The compound might be used in the development of new agrochemicals, such as pesticides or herbicides.

Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and their implications:

Key Observations

This may improve target affinity or selectivity . Isopropyl and 4-phenylbutan-2-yl groups () increase steric bulk, which could hinder binding to flat enzyme active sites but enhance membrane permeability .

Core Modifications: Benzodiazol-2-one () replaces the pyridazine-triazole core, reducing aromatic π-stacking capacity but introducing a ketone for hydrogen bonding .

Physicochemical Properties :

Q & A

Basic Question: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

The synthesis involves palladium-catalyzed cross-coupling reactions and cyclization steps. Key strategies include:

- Step 1: Formation of the triazolopyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux (110°C, 16 hours) .

- Step 2: Piperidine-carboxamide coupling using Boc-protected intermediates, followed by deprotection with trifluoroacetic acid (TFA) .

- Step 3: Bromo-fluorophenyl group introduction via Buchwald-Hartwig amination with Cs₂CO₃ and XPhos as ligands .

Optimization Tips:

- Use DMF as a solvent for Boc-protection to achieve 88% yield .

- Purify intermediates via reverse-phase HPLC to remove unreacted starting materials .

| Reaction Step | Key Conditions | Yield |

|---|---|---|

| Triazolopyridazine formation | 110°C, 16 h, hydrazine | 29% |

| Boc-deprotection | TFA in DCM, 30 min | 70% |

| Final coupling | Pd₂(dba)₃, XPhos, 100°C | 65% |

Basic Question: What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the piperidine ring conformation and substituent positions. For example, the fluorophenyl group shows distinct splitting patterns .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₈H₁₈BrFN₆O, calculated [M+H]⁺: 449.06) .

- X-ray Crystallography: Resolves stereochemical ambiguities in the triazolopyridazine core .

Data Interpretation Example:

- A ¹H NMR shift at δ 8.2 ppm indicates the triazole proton .

- IR peaks at 1680 cm⁻¹ confirm the carboxamide C=O stretch .

Advanced Question: How can researchers address conflicting bioactivity data in structural analogs of this compound?

Methodological Answer:

Contradictions arise due to substituent effects on target binding. For example:

- Bromine vs. Chlorine: The 4-bromo substituent enhances kinase inhibition (IC₅₀ = 1.2 µM) compared to 4-chloro analogs (IC₅₀ = 3.8 µM) due to improved hydrophobic interactions .

- Fluorophenyl Orientation: Ortho-fluorine increases metabolic stability but reduces solubility, requiring formulation adjustments .

Case Study:

- Compound A (4-bromo, 2-fluoro): 75% enzyme inhibition.

- Compound B (4-chloro, 3-fluoro): 42% inhibition.

Solution: Use molecular docking to map steric clashes caused by substituent positioning .

Advanced Question: What strategies guide structure-activity relationship (SAR) studies for this compound’s kinase inhibition?

Methodological Answer:

Focus on modifying:

- Triazolopyridazine Core: Replace with imidazopyridazine to test selectivity against TAK1 kinase .

- Piperidine Carboxamide: Introduce methyl groups to enhance binding pocket occupancy (e.g., 4-methylpiperidine increases IC₅₀ by 2-fold) .

SAR Table:

| Modification | Biological Activity | Reference |

|---|---|---|

| 4-Bromo substitution | IC₅₀ = 1.2 µM (p38 MAPK) | |

| Piperidine N-methylation | IC₅₀ = 0.8 µM (TAK1) | |

| Fluorophenyl removal | Loss of activity |

Advanced Question: How can researchers validate the compound’s mechanism of action in bromodomain inhibition?

Methodological Answer:

- Cellular Assays: Measure displacement of BET family proteins (BRD2/4) using fluorescence anisotropy .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (e.g., Kd = 120 nM for BRD4) .

- CRISPR Knockout Models: Confirm target specificity by comparing activity in BRD4⁻/⁻ vs. wild-type cells .

Key Data:

| Technique | Result |

|---|---|

| ITC | ΔG = -9.8 kcal/mol, ΔH = -12.4 kcal/mol |

| Cellular IC₅₀ | 0.5 µM (leukemia cell lines) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.